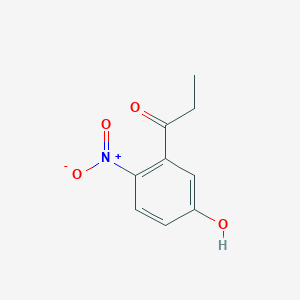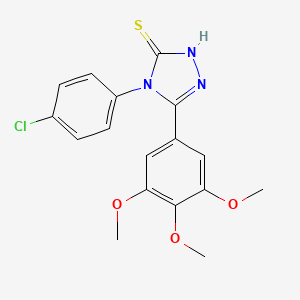
(R)-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom at the 5th position, a nitro group at the 2nd position, and an ethoxypropan-2-yl group attached to the nitrogen atom of the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline typically involves multiple steps:
Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the 5th position.
Nitration: The brominated aniline is then nitrated to introduce a nitro group at the 2nd position.
Alkylation: The final step involves the alkylation of the nitrogen atom with ®-1-ethoxypropan-2-yl chloride under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and nitration steps to ensure consistent product quality and yield. Additionally, the alkylation step may be carried out using more efficient catalysts and solvents to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
®-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation: The ethoxypropan-2-yl group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like thiols or amines, often in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 5-bromo-N-(1-ethoxypropan-2-yl)-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
科学的研究の応用
®-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the interactions of aniline derivatives with biological macromolecules.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ®-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can influence its electron-withdrawing properties, affecting its binding affinity and specificity. The bromine atom and the ethoxypropan-2-yl group can also play roles in determining the compound’s overall pharmacokinetic and pharmacodynamic properties.
類似化合物との比較
Similar Compounds
5-bromo-2-nitroaniline: Lacks the ethoxypropan-2-yl group, making it less lipophilic.
N-(1-ethoxypropan-2-yl)-2-nitroaniline: Lacks the bromine atom, which can affect its reactivity and binding properties.
5-bromo-N-(1-ethoxypropan-2-yl)aniline: Lacks the nitro group, which can significantly alter its electronic properties.
Uniqueness
®-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline is unique due to the combination of its substituents, which confer specific electronic, steric, and lipophilic properties. This makes it a versatile compound for various applications, particularly in fields requiring precise molecular interactions.
特性
分子式 |
C11H15BrN2O3 |
|---|---|
分子量 |
303.15 g/mol |
IUPAC名 |
5-bromo-N-[(2R)-1-ethoxypropan-2-yl]-2-nitroaniline |
InChI |
InChI=1S/C11H15BrN2O3/c1-3-17-7-8(2)13-10-6-9(12)4-5-11(10)14(15)16/h4-6,8,13H,3,7H2,1-2H3/t8-/m1/s1 |
InChIキー |
SKHPMAQVLCIJNY-MRVPVSSYSA-N |
異性体SMILES |
CCOC[C@@H](C)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
正規SMILES |
CCOCC(C)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-d64-NitrobenzylEster-d6](/img/structure/B12087076.png)
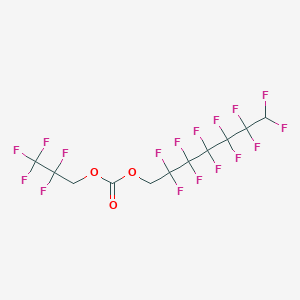

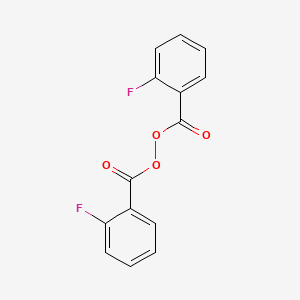
![1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12087114.png)
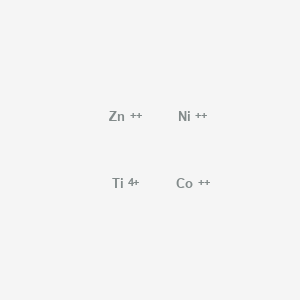


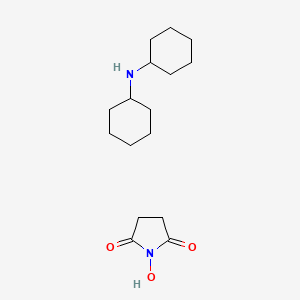

![1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12087164.png)
